4-(1H-imidazol-2-yl)oxan-4-ol - 2171802-62-1

4-(1H-imidazol-2-yl)oxan-4-ol

Catalog Number: EVT-2923774
CAS Number: 2171802-62-1
Molecular Formula: C8H12N2O2
Molecular Weight: 168.196
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-(1H-phenanthro[9,10-d]imidazol-2-yl)-9-phenyl-9H-carbazol-4-ol (CHPHI) []

    Compound Description: CHPHI is a fluorophore known to undergo excited-state intramolecular proton transfer (ESIPT) reactions. This compound exhibits solvent-dependent fluorescence, with nonpolar solvents promoting the ESIPT process. []

2. g-C3N4 with edge grafting of 4-(1H-imidazol-2-yl) benzoic acid (IBA) (g-CN/IBA) []

    Compound Description: g-CN/IBA is a composite material synthesized by incorporating 4-(1H-imidazol-2-yl) benzoic acid (IBA) onto the edges of graphitic carbon nitride (g-C3N4). This modification enhances the visible-light photocatalytic activity of g-C3N4, making it highly efficient for hydrogen evolution. []

3. 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile [, ]

    Compound Description: This compound is a substituted phthalonitrile derivative incorporating a benzimidazole functional group. Its structure has been characterized using X-ray crystallography and Hirshfeld surface analysis. [, ]

4. N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives []

    Compound Description: This series of compounds was designed as potential aromatase inhibitors for cancer treatment. They were subjected to in silico screening, including ADMET analysis and molecular docking studies, and their cytotoxic activity was evaluated in vitro against various cancer cell lines. []

5. 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) []

    Compound Description: HL is a tetra-substituted imidazole synthesized through a one-pot reaction and further utilized to prepare transition metal complexes. It exhibits antioxidant and antimicrobial activities, which were further investigated through molecular docking studies. []

6. 4-(1H-benzo[d]imidazol-2-yl)phenol [, ]

    Compound Description: This compound serves as a scaffold for designing mutual prodrugs of NSAIDs. It has demonstrated antioxidant properties, both in silico and in vitro/in vivo, and has been used to create prodrugs with improved gastrointestinal safety profiles. []

7. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol []

    Compound Description: This compound, synthesized from 1-acetyladamantane, serves as a potential precursor for developing biomimetic chelating ligands. []

8. 2,6-di(1H-imidazol-2-yl)phenols []

    Compound Description: This group of molecules exhibits ESIPT capabilities and demonstrates high sensitivity as fluorescent chemosensors for metal ions, specifically Cr3+, Zn2+, and Cd2+. []

9. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives []

    Compound Description: This class of compounds acts as selective delta-opioid agonists and has potential applications in pain management due to their high affinity for delta-opioid receptors. []

10. 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives []

    Compound Description: This series of compounds, synthesized from 1-arylhydrazinecarbonitriles and 2-chloro-4,5-dihydro-1H-imidazole, were evaluated for in vitro cytotoxic potency against a panel of human cancer cell lines. []

11. 2-(1-(1H-benzo(d)imidazol-2-yl)ethylthio)-6-methylpyrimidin-4-ol []

    Compound Description: This compound was synthesized through a multi-step process starting from ethyl acetoacetate and characterized using spectral analysis. Its pharmacological properties have yet to be fully elucidated. []

12. 2-((1H-imidazol-2-yl)methyleneamino)phenol (H2L) []

    Compound Description: H2L acts as a tridentate ligand, coordinating with nickel(II) ions to form a supramolecular complex characterized by single-crystal X-ray diffraction. []

13. [NH4][VO(O2)2(pm-im)]⋅3H2O []

    Compound Description: This vanadium compound incorporates 2-(1H-imidazol-2-yl)pyrimidine (pm-im) as a ligand and exhibits significant DNA cleavage ability under light exposure. []

14. 1-[4-(1H-Imidazol-1-yl)Phenyl]-3-Phenylprop-2-En-1-Ones []

    Compound Description: This series of compounds, synthesized through N-arylation of imidazole with p-haloacetophenones followed by Claisen-Schmidt condensation, demonstrated potential anti-leishmanial and anti-fungal activities. []

15. N,N‘(4,5‐Dihydro‐1H‐imidazol‐2‐yl)3‐aza‐1,10‐decane‐diamine and N,N’(4,5‐dihydro‐1H‐imidazol‐2‐yl)3‐aza‐1,10‐dodecane‐diamine []

    Compound Description: These alkyl imidazoline derivatives exhibit antiproliferative activity against various human cancer cell lines and act as selective inhibitors of topoisomerase II. []

16. 4-(1H-imidazol-2-yl)aniline-1,4-Dicyclohexyl Cucurbit[6]uril complex []

    Compound Description: This study investigated the interaction between 1,4-dicyclohexyl cucurbit[6]uril and 4-(1H-imidazol-2-yl)aniline, revealing the formation of a stable pseudorotaxane inclusion complex through a combination of hydrophobic interactions and hydrogen bonding. []

17. 2-aryl/alkyl-3-(1H-benzo[d]imidazol-2-yl)-2,3-dihydroquinazolin-4(1H)-ones []

    Compound Description: These compounds were synthesized using a catalyst-free, microwave-assisted approach, demonstrating a more efficient method compared to conventional metal-catalyzed protocols. []

18. 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline []

    Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and computational methods, providing insights into its structural and electronic properties. []

19. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one []

    Compound Description: Synthesized via Claisen-Schmidt condensation, this chalcone derivative holds promise for anti-aspergillus activity studies due to the presence of known antifungal pharmacophores. []

20. N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197) []

    Compound Description: EW-7197 is a highly potent and selective inhibitor of TGF-β type I receptor kinase (ALK5), demonstrating significant potential as a cancer immunotherapeutic and antifibrotic agent. []

21. 4-(1H-benzo(d)imidazol-2-yl)aniline derivatives []

    Compound Description: These compounds were designed as potential anti-HCV agents. []

22. 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide []

    Compound Description: This compound, prepared through a two-step synthesis involving 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde, showcases the versatility of benzimidazole derivatives in organic synthesis. []

23. 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole []

    Compound Description: This compound exhibits antiprotozoal and antibacterial activity. Metabolic studies in dogs identified mono- and dihydroxy-substituted metabolites, leading to the synthesis of several hydroxy derivatives with varying biological activities. []

24. 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides []

    Compound Description: This series of compounds displays significant cytotoxic activity against various cancer cell lines. QSAR and molecular docking studies provided insights into their structure-activity relationships and binding modes with the MDM2 protein. []

25. Diaquabis{3-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-2-yl-κN)-1H-1,2,4-triazol-1-ido-κN 1}zinc []

    Compound Description: This zinc complex, characterized by X-ray crystallography, demonstrates the ability of imidazole-containing ligands to form stable coordination compounds. []

26. (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones []

    Compound Description: These pyridazinone analogs exhibit positive inotropic, antithrombotic, and vasodilatory activities, highlighting their potential for treating congestive heart failure. []

27. 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones []

    Compound Description: This series of compounds exhibits potent positive inotropic activity, acting as potent cardiotonic agents. Their mechanism of action involves selective inhibition of cardiac phosphodiesterase fraction III. []

28. 1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitriles []

    Compound Description: These pyridinecarbonitrile derivatives exhibit potent positive inotropic activity, demonstrating their potential as cardiotonic agents. Structure-activity relationship studies revealed the importance of specific substituents for optimal activity. []

29. (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816) []

    Compound Description: EGF816 (nazartinib) is a potent, covalent, mutant-selective EGFR inhibitor with equipotent activity against both oncogenic and T790M-resistant EGFR mutations. It demonstrates excellent wild-type EGFR selectivity, making it a promising candidate for treating EGFR mutant non-small-cell lung cancer. []

30. N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine []

    Compound Description: This bipyridine derivative, synthesized via nucleophilic aromatic substitution, showcases the versatility of imidazole-containing building blocks in constructing complex molecular architectures. []

31. 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine []

    Compound Description: This compound, prepared using a palladium-catalyzed Suzuki-Miyaura coupling reaction, serves as a versatile building block for synthesizing more complex molecules incorporating the imidazole and bipyridine moieties. []

32. Bis{2-[2,5-bis(pyridin-2-yl)-1H-imidazol-4-yl]pyridinium} tetracyanidoplatinate(II) tetrahydrate []

    Compound Description: This platinum(II) complex, structurally characterized by X-ray crystallography, showcases the ability of imidazole-based ligands to coordinate with metal centers and form intricate supramolecular architectures through hydrogen bonding and π-π interactions. []

33. (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) []

    Compound Description: LX2931 and LX2932 are potent inhibitors of sphingosine 1-phosphate lyase (S1PL), an enzyme involved in immune regulation. These compounds have shown therapeutic effects in rodent models of rheumatoid arthritis. []

34. Tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide (tipo) []

    Compound Description: Tipo is a novel tripodal ligand used to construct metal-organic frameworks (MOFs) with diverse topologies and properties, including luminescence and selective dye capture. []

35. Bis(4-(1H-imidazol-1-yl)phenyl)methanone (bipmo) []

    Compound Description: Bipmo, a ligand containing two imidazole groups, has been utilized to construct coordination polymers with three-dimensional network structures. []

36. 5-aryl-4-(1H-benzo(d)imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives []

    Compound Description: These compounds were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against several bacterial and fungal strains. []

37. N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide (TUBC) []

    Compound Description: TUBC is a benzimidazole thiourea derivative with elastase inhibition, free radical scavenging, and DNA binding properties. Molecular docking and experimental studies suggest its potential as a multi-target drug candidate. []

38. 9,10-Anthracenedicarboxaldehyde Bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride (CL 216942; bisantrene hydrochloride; NSC 337766) []

    Compound Description: CL 216942 is a novel anthracenyl bishydrazone with potent antineoplastic activity against various murine tumor models. It inhibits DNA and RNA synthesis and exhibits cytotoxic effects on both proliferating and nonproliferating cancer cells. []

39. 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane (L(Im1)) []

    Compound Description: L(Im1) is a cyclam-methylimidazole ligand that readily forms complexes with Ni(II) ions, yielding both trans and cis isomers. These complexes have been structurally characterized, providing insights into the coordination behavior of this ligand. []

40. 1,4-Dihydo-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates []

    Compound Description: These dihydropyridine derivatives were designed as dual calcium channel antagonists-agonists, targeting both smooth muscle and cardiac muscle calcium channels. They exhibit potential for treating cardiovascular diseases while minimizing adverse effects on cardiac contractility. []

41. [2∶2] metallomacrocyclic silver(I) complexes with 1,3-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (bib) []

    Compound Description: These silver(I) complexes, featuring a macrocyclic structure formed by bib ligands, demonstrate the ability of imidazole-containing compounds to direct the assembly of supramolecular architectures. The complexes exhibit interesting photoluminescent properties, making them potential candidates for materials applications. []

42. (1-methyl-1H-imidazol-2-yl)methanol derivatives []

    Compound Description: These compounds, readily synthesized from carbonyl compounds and 2-lithio-1-methyl-1H-imidazole, serve as versatile intermediates in organic synthesis, particularly as masked carbonyl groups. []

Properties

CAS Number

2171802-62-1

Product Name

4-(1H-imidazol-2-yl)oxan-4-ol

IUPAC Name

4-(1H-imidazol-2-yl)oxan-4-ol

Molecular Formula

C8H12N2O2

Molecular Weight

168.196

InChI

InChI=1S/C8H12N2O2/c11-8(1-5-12-6-2-8)7-9-3-4-10-7/h3-4,11H,1-2,5-6H2,(H,9,10)

InChI Key

UZDBMDJVSKADEU-UHFFFAOYSA-N

SMILES

C1COCCC1(C2=NC=CN2)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.